REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].C(N(CC)CC)C.[NH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1.[Cl:24]CCl>>[Cl:24][C:9]1[N:10]=[CH:2][C:3]([C:4]([N:18]2[CH2:23][CH2:22][O:21][CH2:20][CH2:19]2)=[O:5])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
3.52 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC=N1
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Name
|
|
Quantity
|
3.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
at 0° C.
|
Type
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WASH
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Details
|
washed with water (2×25 mL), brine (1×25 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was chromatographed on silica with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |